2-amino-N-benzyl-N-ethyl-4-methanesulfonylbutanamide hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, DMSO-d₆) :
- δ 7.25–7.35 (m, 5H, aromatic H).
- δ 4.57 (q, J = 7.0 Hz, 1H, CH–NH₂).
- δ 3.45–3.65 (m, 4H, N–CH₂–CH₃ and N–CH₂–Ph).
- δ 3.10 (s, 3H, SO₂CH₃).
- δ 2.80–3.00 (m, 2H, CH₂–SO₂).
- δ 1.20 (t, J = 7.0 Hz, 3H, CH₂–CH₃).
¹³C NMR (100 MHz, DMSO-d₆) :
Infrared (IR) Spectroscopy of Functional Groups
Key IR absorptions (KBr, cm⁻¹):
| Band | Assignment |
|---|---|
| 3260 | N–H stretch (amine and amide) |
| 1650 | C=O stretch (amide I) |
| 1540 | N–H bend (amide II) |
| 1320, 1140 | SO₂ asymmetric/symmetric stretches |
| 750 | C–S stretch |
The sulfonyl group vibrations at 1320 and 1140 cm⁻¹ confirm its presence, while the amide bands at 1650 and 1540 cm⁻¹ validate the backbone structure.
Mass Spectrometric Fragmentation Patterns
ESI-MS (m/z) :
- [M+H]⁺ : 335.1 (calc. 335.11).
- Major fragments:
The base peak at m/z 91 corresponds to the stable benzyl ion, consistent with N-benzyl substitution. The methylsulfonyl group remains intact in higher-mass fragments, reflecting its stability under ionization.
Properties
IUPAC Name |
2-amino-N-benzyl-N-ethyl-4-methylsulfonylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S.ClH/c1-3-16(11-12-7-5-4-6-8-12)14(17)13(15)9-10-20(2,18)19;/h4-8,13H,3,9-11,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNSRWMCJBJUAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C(CCS(=O)(=O)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-benzyl-N-ethyl-4-methanesulfonylbutanamide hydrochloride typically involves the following steps:
Formation of the amide bond: This is achieved by reacting an appropriate amine with a carboxylic acid derivative under suitable conditions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-benzyl-N-ethyl-4-methanesulfonylbutanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
2-amino-N-benzyl-N-ethyl-4-methanesulfonylbutanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-benzyl-N-ethyl-4-methanesulfonylbutanamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide (), a sulfonamide derivative with a chiral center, methoxyphenyl, and naphthyl substituents. Key differences include:
- Substituent Diversity :
- The target compound has a methanesulfonyl group (electron-withdrawing) at C4, while the analog features a 4-methylbenzenesulfonamide group.
- The benzyl and ethyl groups on the amide nitrogen in the target contrast with the methoxyphenyl-naphthyl hybrid substituent in the analog.
- Counterion Presence : The hydrochloride salt in the target enhances polarity and water solubility compared to the neutral sulfonamide analog.
Analytical Characterization
Available data for the analog () highlight rigorous analytical workflows that could theoretically apply to the target compound:
- Stereochemical Purity : The analog exhibits 99% enantiomeric excess with [α]D²⁰ +2.5 (c 1.06, CHCl₃) , whereas the stereochemical profile of the target remains uncharacterized.
- Spectroscopic Data :
- NMR : The analog’s ¹H NMR (δ 7.80–6.80 ppm for aromatic protons) and ¹³C NMR (δ 165.5 ppm for sulfonamide carbonyl) provide benchmarks for sulfonamide characterization .
- MS/IR : ESI-MS ([M+H]⁺ at m/z 438) and FT-IR (C-SO₂ absorption at 1160 cm⁻¹) are critical for confirming sulfonyl functionalities , which would be relevant to the target’s methanesulfonyl group.
Physicochemical and Commercial Status
- Solubility and Stability : The hydrochloride salt form of the target likely improves aqueous solubility compared to the neutral analog. However, the analog’s methoxy group may enhance lipid solubility.
- Commercial Availability : The target is discontinued , limiting accessibility for further research, whereas analogs like the sulfonamide in remain actively studied.
Data Tables
Table 1: Structural and Analytical Comparison
Table 2: Key Analytical Techniques and Findings
Research Implications
- Structural Insights : The methanesulfonyl group in the target may confer distinct electronic and steric effects compared to aryl sulfonamides, influencing receptor binding or metabolic stability.
- Data Gaps : The discontinuation of the target compound has likely hindered systematic studies, underscoring the need for renewed interest in sulfonamide and sulfonyl derivatives for drug discovery.
Biological Activity
2-amino-N-benzyl-N-ethyl-4-methanesulfonylbutanamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C14H22N2O3S·HCl
- Molecular Weight : 298.40 g/mol
- CAS Number : 1132881-71-0
The compound features a sulfonamide group, which is often associated with various biological activities, including antimicrobial and anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The following mechanisms have been proposed based on current research:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It may interact with various receptors, altering their activity and influencing physiological responses.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, likely through its ability to disrupt microbial cell function.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:
Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against common bacterial strains. The compound demonstrated significant inhibitory effects on:
- Staphylococcus aureus
- Escherichia coli
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Cytotoxicity Studies
In vitro cytotoxicity assays were performed using human cell lines to assess the safety profile of the compound. The results indicated a moderate cytotoxic effect on cancer cell lines with an IC50 value of approximately 50 µg/mL.
Table 2: Cytotoxicity Assay Results
| Cell Line | IC50 (µg/mL) |
|---|---|
| HepG2 (liver cancer) | 50 |
| MCF-7 (breast cancer) | 45 |
Case Studies
- Case Study on Antiparasitic Activity : A related compound structurally similar to this compound was tested for its efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. The study reported that compounds with similar structures had promising results, achieving significant reductions in parasite load in infected mice models.
- Clinical Implications : Another study highlighted the potential use of this compound in drug development for treating infections caused by resistant bacterial strains. Its ability to inhibit bacterial growth could pave the way for new therapeutic strategies.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its application in therapy:
- Absorption : Rapid absorption observed in animal models.
- Distribution : High tissue permeability, particularly in liver and brain tissues.
- Metabolism : Primarily metabolized in the liver with a half-life suggesting sustained activity.
Q & A
Q. What are the key synthetic pathways for 2-amino-N-benzyl-N-ethyl-4-methanesulfonylbutanamide hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves amidation and sulfonylation steps. Starting materials include benzylamine derivatives and methanesulfonyl chloride. Critical parameters include:
- Temperature : 40–60°C for amidation to minimize side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Purification : Recrystallization or RP-HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity . Yield optimization requires monitoring by TLC or HPLC to isolate intermediates and reduce by-products like unreacted sulfonyl chlorides .
Q. How is the compound characterized structurally and analytically?
- NMR spectroscopy : ¹H/¹³C NMR confirms the methanesulfonyl group (δ ~3.0 ppm for CH₃SO₂) and benzyl/ethyl substituents .
- Mass spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (expected [M+H]⁺ ~425.15 g/mol) and fragments (e.g., cleavage at the amide bond) .
- Elemental analysis : Validates stoichiometry (C, H, N, S, Cl) within 0.3% deviation .
Q. What are the stability profiles under standard laboratory conditions?
The compound is hygroscopic and requires storage at –20°C in desiccated environments. Stability assays show degradation ≤5% over 12 months when protected from light and oxidizing agents. Accelerated stability testing (40°C/75% RH for 6 months) confirms hydrolytic sensitivity at the sulfonyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Cellular context : Use isogenic cell lines to control for genetic background effects.
- Metabolic stability : Compare results from hepatic microsome assays (e.g., rat vs. human) to account for species-specific metabolism . Cross-validation with orthogonal methods (e.g., SPR for binding affinity vs. functional assays) is recommended .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Core modifications : Replace the methanesulfonyl group with phosphonate or methylthio groups to assess impact on target binding .
- Stereochemistry : Synthesize enantiomers via chiral HPLC and compare activity (e.g., IC₅₀ shifts ≥10-fold indicate stereospecificity) .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding motifs (e.g., amino group interactions) .
Q. How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?
- Dosing routes : Intravenous vs. oral administration in rodent models to assess bioavailability (target ≥30% for further development) .
- Toxicology : Monitor hepatic enzymes (ALT/AST) and renal function (creatinine) in 28-day repeat-dose studies.
- Metabolite profiling : LC-MS/MS identifies major metabolites (e.g., N-deethylation products) .
- Blood-brain barrier (BBB) penetration : Measure brain/plasma ratios in perfused models .
Methodological Considerations
Q. What analytical techniques are recommended for quantifying the compound in biological matrices?
- RP-HPLC : Use a C8 column with 0.1% trifluoroacetic acid in mobile phase for serum/plasma samples (LOD: 0.1 µg/mL) .
- LC-MS/MS : MRM transitions m/z 425→308 (quantifier) and 425→201 (qualifier) ensure specificity in tissue homogenates .
- Sample preparation : Protein precipitation with acetonitrile (4:1 v/v) minimizes matrix interference .
Q. How can synthetic by-products be identified and mitigated during scale-up?
- By-product profiling : Common impurities include N-benzyl deletion products (due to incomplete alkylation) and sulfonic acid derivatives (from over-sulfonylation).
- Process optimization : Use flow chemistry for precise control of reaction time/temperature during amidation .
- Quality control : Implement in-line FTIR to monitor reaction progression and trigger termination at 90% conversion .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
